m-Tyramine

TAAR1 Trace amine receptor GPCR pharmacology

Select m-Tyramine (CAS 588-05-6) when experimental design demands a positional isomer with proven receptor selectivity. Unlike p-tyramine, this meta-isomer is a moderate-potency full TAAR1 agonist (EC50 339 nM) for detailed concentration-response studies, and a high-affinity CYP2D6 substrate (Km 87 μM) enabling efficient in vitro dopamine production. Its unique striatal dopamine synthesis inhibition—rather than mere release modulation—makes it an essential tool for dissecting dopaminergic pathways in Parkinson's disease, addiction, and other neuropsychiatric models. Ensure experimental accuracy: choose the correct isomer.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 588-05-6
Cat. No. B1210026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Tyramine
CAS588-05-6
Synonyms3-hydroxyphenylethylamine
3-tyramine
3-tyramine hydrobromide
3-tyramine hydrochloride
m-tyramine
meta-tyramine
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CCN
InChIInChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2
InChIKeyGHFGJTVYMNRGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.4 mg/mL at 15 °C

Structure & Identifiers


Interactive Chemical Structure Model





m-Tyramine (CAS 588-05-6) Technical Overview for Scientific Procurement


m-Tyramine (CAS 588-05-6), also known as 3-tyramine or meta-tyramine, is an endogenous trace amine neuromodulator belonging to the phenethylamine class [1]. It is a positional isomer of p-tyramine, with the hydroxyl group located at the meta position of the phenyl ring [2]. As a primary amino compound (2-phenylethanamine substituted by a hydroxy group at position 3), m-tyramine is biosynthesized in humans via aromatic amino acid decarboxylase-mediated metabolism of meta-tyrosine and can be further metabolized to dopamine via CYP2D6 enzymes [3][4]. Unlike its para-isomer which is widely studied as a dietary amine and catecholamine releasing agent, m-tyramine exhibits distinct pharmacological and biochemical properties that are critical for experimental design and compound selection [5].

Why m-Tyramine Cannot Be Substituted with p-Tyramine or Other Trace Amines


m-Tyramine and its para-isomer (p-tyramine) are positional isomers with distinct biological profiles that preclude interchangeable use in research applications. Despite sharing the same molecular formula (C8H11NO), the meta- versus para-position of the hydroxyl group confers fundamentally different receptor pharmacology, metabolic fate, and in vivo mechanisms of action [1]. Substitution without consideration of these differences can lead to misinterpretation of experimental results, particularly in studies of dopaminergic neurotransmission, TAAR1 signaling, and CYP2D6-mediated metabolism [2]. The following quantitative evidence demonstrates precisely where m-tyramine differs from its closest analogs, enabling informed compound selection based on experimental requirements.

Quantitative Differentiation of m-Tyramine from p-Tyramine and Other Trace Amines


TAAR1 Agonist Potency: m-Tyramine Exhibits 4.5-Fold Lower Potency than p-Tyramine

In direct head-to-head comparison using a standardized human TAAR1 functional assay, m-tyramine (EC50 = 339 ± 72 nM) demonstrated significantly lower agonist potency than p-tyramine (EC50 = 76 ± 16 nM), representing a 4.5-fold difference [1]. Both compounds acted as full agonists with comparable efficacy (Emax: m-tyramine 109 ± 3% vs p-tyramine 111 ± 1% relative to p-tyramine control) [1]. For context, β-phenethylamine showed an EC50 of 15 ± 4 nM in the same assay system [1]. This potency differential is critical for researchers designing TAAR1 activation studies where the desired agonist strength must match experimental parameters.

TAAR1 Trace amine receptor GPCR pharmacology Neuropharmacology

CYP2D6-Mediated Dopamine Synthesis: m-Tyramine Shows Higher Affinity and Efficiency than p-Tyramine

Comparative enzyme kinetics using recombinant human CYP2D6 and rat CYP2D isoforms revealed that m-tyramine is a superior substrate for dopamine synthesis compared to p-tyramine [1][2]. For human CYP2D6, m-tyramine exhibited a Km of 87 μM and Vmax of 9.55 pmol/pmol CYP/min [1]. In contrast, p-tyramine showed substantially higher Km values across isoforms: 433 μM for CYP2D4 and 688 μM for CYP2D18 [1]. The catalytic efficiency (Vmax/Km) is markedly higher for m-tyramine. The Km hierarchy for m-tyramine (CYP2D6: 87 μM ≈ CYP2D2 ≈ CYP2D18 > CYP2D4: 256 μM) demonstrates uniformly higher affinity than for p-tyramine (CYP2D4: 433 μM > CYP2D2 ≈ CYP2D6 > CYP2D18: 688 μM) [2]. Both rat CYP2D and human CYP2D6 have higher affinity for m-tyramine compared with p-tyramine for dopamine generation [2].

CYP2D6 Dopamine synthesis Drug metabolism Enzyme kinetics

PNMT Inhibition: m-Tyramine Shows 4.3-Fold Weaker Inhibition than p-Tyramine

In a direct comparative study of phenylethanolamine N-methyltransferase (PNMT) inhibition, the enzyme responsible for epinephrine synthesis, m-tyramine (Ki = 1250 μM) was substantially less potent than p-tyramine (Ki = 294 μM) [1]. This represents a 4.3-fold difference in inhibitory potency. For reference, phenylethylamine exhibited an intermediate Ki of 854 μM in the same assay system [1]. The study further demonstrated that conformationally restricted tyramine analogs with the p-tyramine moiety (Ki = 4.7 μM) bind to PNMT with greater affinity than corresponding m-tyramine moiety analogs [1]. This positional isomer effect underscores the critical role of hydroxyl group placement in enzyme active site interactions.

PNMT Epinephrine synthesis Enzyme inhibition Adrenergic agents

In Vivo Dopamine Modulation: m-Tyramine Inhibits Synthesis While p-Tyramine Reduces Release

A direct comparative study in rat striatum revealed fundamentally different mechanisms of action on dopaminergic neurotransmission between the two positional isomers [1]. Meta-tyramine administration reduced dopamine synthesis, causing a decrease in the concentrations of all dopamine metabolites by 60 minutes post-injection [1]. In contrast, para-tyramine decreased dopamine release (as indicated by declining 3-MT concentrations), increased HVA concentrations at 30 and 60 minutes, and decreased dopamine concentrations at the same time points [1]. The study concluded that para-tyramine and meta-tyramine achieve their actions on dopamine neurotransmission by different mechanisms: para-tyramine may act as a partial agonist reducing dopamine release extraneuronally or by displacing dopamine intraneuronally, whereas meta-tyramine appears to inhibit dopamine synthesis [1].

Dopamine neurotransmission In vivo pharmacology Striatum Neurochemistry

Neuronal Response Potentiation: m-Tyramine Enhances Dopamine Effects Similarly to p-Tyramine

In iontophoretic studies on single cortical and caudate neurons in the rat, both m-tyramine and p-tyramine were shown to potentiate neuronal responses to dopamine (DA) [1]. When applied with weak cationic currents (0-10 nA), p-tyramine did not alter baseline firing rates but greatly enhanced DA responses [1]. Similarly, m-tyramine and β-phenylethylamine applied with weak cationic currents also potentiated DA responses on cortical neurons [1]. This functional equivalence in neuromodulatory capacity distinguishes these trace amines from their distinct enzymatic and receptor pharmacology. The results suggest that trace amines can enhance NA and DA transmission in the central nervous system regardless of the hydroxyl position [1].

Electrophysiology Neuromodulation Dopamine Cortical neurons

Endogenous Brain Concentrations: m-Tyramine Levels Are Approximately 4-Fold Lower than p-Tyramine

Quantitative mass spectrometric analysis of rat brain tissue revealed that endogenous p-tyramine concentrations (1.0613 ± 0.07 ng/g brain tissue) are approximately 4-fold higher than m-tyramine concentrations (0.27 ± 0.02 ng/g) [1]. Tryptamine levels (0.2 ± 0.02 ng/g) were comparable to m-tyramine [1]. This differential abundance may reflect distinct biosynthesis rates, metabolic stability, or functional roles. Both isomers show elevated concentrations in the basal ganglia and limbic system, regions associated with behavior and emotion [1].

Neurochemistry Endogenous metabolites Brain regional distribution Trace amine quantification

High-Value Research Applications for m-Tyramine (CAS 588-05-6)


TAAR1 Partial Agonism and Receptor Pharmacology Studies

m-Tyramine is optimally suited for TAAR1 pharmacology studies requiring a moderate-potency endogenous agonist (EC50 = 339 nM) that is approximately 4.5-fold weaker than p-tyramine (EC50 = 76 nM) [1]. This intermediate potency fills a gap between high-potency agonists like β-phenethylamine (EC50 = 15 nM) and low-potency endogenous ligands such as dopamine (EC50 = 1710 nM), enabling researchers to construct detailed concentration-response curves and investigate structure-activity relationships of the phenethylamine scaffold [1]. The compound's full agonist efficacy (Emax = 109%) ensures robust signal without confounding partial agonism effects [1].

CYP2D6-Mediated Dopamine Synthesis and Drug Metabolism Research

For investigators studying CYP2D6-mediated dopamine biosynthesis, m-tyramine provides a kinetically favorable substrate with a Km of 87 μM for human CYP2D6—substantially lower (higher affinity) than the 433-688 μM Km values observed for p-tyramine [2][3]. The 3.9-fold higher Vmax for m-tyramine compared to p-tyramine on CYP2D4 (0.47 vs 0.12 pmol/pmol CYP/min) translates to more efficient in vitro dopamine production [2]. These properties make m-tyramine the preferred substrate for enzymatic assays, CYP2D6 activity screening, and studies of brain-specific dopamine synthesis pathways [2][3].

Dopamine Synthesis Inhibition and Striatal Neurochemistry

m-Tyramine is uniquely appropriate for in vivo investigations of dopamine synthesis inhibition in striatal tissue [4]. Unlike p-tyramine, which primarily reduces dopamine release, m-tyramine specifically inhibits dopamine synthesis, leading to decreased concentrations of all dopamine metabolites by 60 minutes post-administration [4]. This distinct mechanism makes m-tyramine an essential tool compound for dissecting the contributions of synthesis versus release to dopaminergic dysfunction in models of Parkinson's disease, addiction, and other neuropsychiatric conditions [4].

Neuronal Modulation and Electrophysiology

m-Tyramine is well-suited for electrophysiological studies of trace amine neuromodulation, where it has been shown to potentiate dopamine-induced neuronal responses in cortical and caudate neurons [5]. Its functional equivalence to p-tyramine in this context, combined with its distinct metabolic and receptor pharmacology profile, allows researchers to dissect the contributions of TAAR1 signaling versus downstream metabolic products to observed neuromodulatory effects [5]. This application is particularly valuable for studies using iontophoretic or bath application techniques in brain slice or in vivo electrophysiology preparations [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-Tyramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.